

Application Notes and Protocols for Sarafotoxin S6d In Vitro Experimental Studies

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Compound of Interest

Compound Name: Sarafotoxin S6d

Cat. No.: B15575208

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Introduction

Sarafotoxin S6d is a potent peptide toxin isolated from the venom of the burrowing asp, *Atractaspis engaddensis*. Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, **Sarafotoxin S6d** acts as a powerful agonist at endothelin receptors, primarily the ETA and ETB subtypes. Activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, most notably the hydrolysis of phosphoinositides and a subsequent increase in intracellular calcium concentrations. These effects lead to pronounced physiological responses, including potent vasoconstriction.

These application notes provide detailed protocols for key in vitro experiments to characterize the pharmacological activity of **Sarafotoxin S6d**. The included methodologies cover receptor binding affinity, second messenger mobilization, and functional cellular responses.

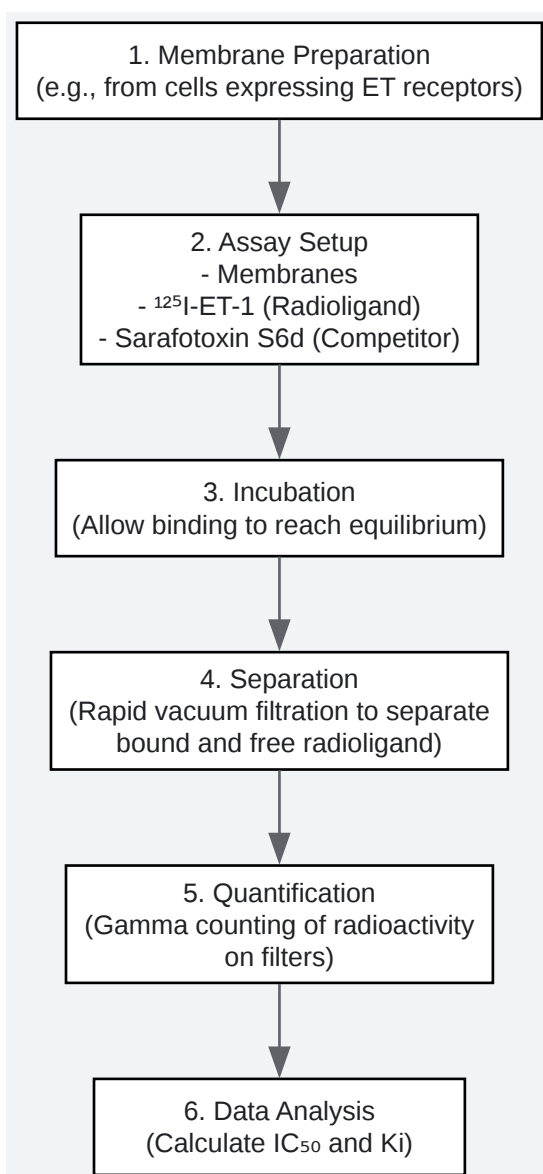
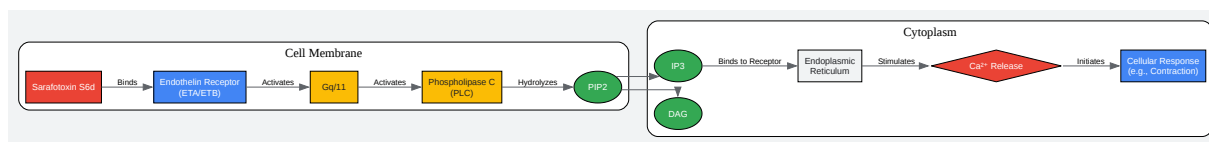
Quantitative Data Summary

The following tables summarize key pharmacological parameters for sarafotoxins closely related to S6d. This data is essential for designing experiments and interpreting results when studying **Sarafotoxin S6d**.

Toxin	Parameter	Value	Tissue/Assay	Reference
Sarafotoxin S6b	IC50	0.21 nM	Displacement of 125I-endothelin from rat ventricular membranes	
Sarafotoxin S6c	IC50	854 nM	Displacement of 125I-endothelin from rat ventricular membranes	
Endothelin-1 (for comparison)	IC50	0.16 nM	Displacement of 125I-endothelin from rat ventricular membranes	

Signaling Pathway of Sarafotoxin S6d

Sarafotoxin S6d binds to endothelin receptors (ETAR/ETBR), which are coupled to Gq/11 proteins. This interaction activates Phospholipase C (PLC), leading to the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.



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